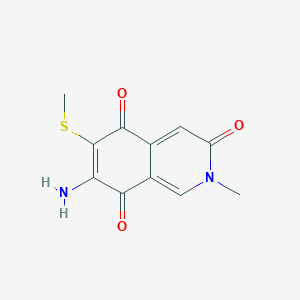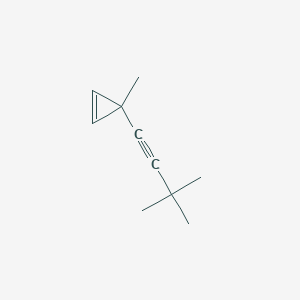
3-(3,3-Dimethylbut-1-ynyl)-3-methylcyclopropene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-Dimethylbut-1-ynyl)-3-methylcyclopropene, commonly known as DMC, is a cyclopropene derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. DMC is a small molecule that can be synthesized using various methods, and its mechanism of action involves the inhibition of ethylene receptors in plants.
科学的研究の応用
DMC has several potential applications in scientific research, including the study of ethylene signaling pathways in plants. Ethylene is a plant hormone that regulates various physiological processes such as fruit ripening, leaf senescence, and stress responses. DMC can be used to inhibit ethylene receptors in plants, which can help researchers understand the role of ethylene in these processes. DMC can also be used as a tool to study the effects of ethylene on plant growth and development.
作用機序
The mechanism of action of DMC involves the inhibition of ethylene receptors in plants. Ethylene receptors are membrane-bound proteins that bind to ethylene and initiate a signaling cascade that leads to changes in gene expression and physiological responses. DMC binds to the ethylene receptors and prevents ethylene from binding, thereby inhibiting the signaling cascade. This results in the suppression of ethylene-induced responses in plants.
生化学的および生理学的効果
The biochemical and physiological effects of DMC depend on the concentration and duration of exposure. At low concentrations, DMC can inhibit ethylene-induced responses in plants, such as fruit ripening and leaf senescence. At higher concentrations, DMC can cause growth inhibition and leaf chlorosis. In addition, DMC can affect the expression of genes involved in ethylene signaling pathways and stress responses in plants.
実験室実験の利点と制限
One of the advantages of using DMC in lab experiments is its specificity for ethylene receptors in plants. DMC does not affect other signaling pathways or receptors, which allows researchers to study the effects of ethylene in isolation. Another advantage is the ease of application, as DMC can be applied topically or through irrigation systems. However, one limitation is the potential for off-target effects at high concentrations, which can lead to unintended consequences. In addition, DMC can be expensive and may not be readily available in some regions.
将来の方向性
There are several future directions for research on DMC, including the development of more efficient synthesis methods and the optimization of reaction conditions. In addition, researchers can explore the potential applications of DMC in crop production, such as the regulation of fruit ripening and the improvement of stress tolerance. Further studies can also investigate the effects of DMC on plant-microbe interactions and the potential for DMC to affect non-target organisms in the environment.
Conclusion:
In conclusion, DMC is a cyclopropene derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. DMC can be synthesized using various methods, and its mechanism of action involves the inhibition of ethylene receptors in plants. DMC has several potential applications in scientific research, including the study of ethylene signaling pathways in plants. While DMC has advantages for lab experiments, there are also limitations and potential risks at high concentrations. Future research can explore the potential applications of DMC in crop production and the effects of DMC on plant-microbe interactions.
合成法
DMC can be synthesized using various methods, including the reaction of 3-methylcyclopropene with 3,3-dimethyl-1-butyne in the presence of a catalyst such as palladium. Another method involves reacting 3-methylcyclopropene with 3,3-dimethyl-1-butene in the presence of a strong base such as potassium tert-butoxide. The yield of DMC can be improved by optimizing the reaction conditions such as temperature, pressure, and reactant ratio.
特性
CAS番号 |
125510-63-6 |
|---|---|
製品名 |
3-(3,3-Dimethylbut-1-ynyl)-3-methylcyclopropene |
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC名 |
3-(3,3-dimethylbut-1-ynyl)-3-methylcyclopropene |
InChI |
InChI=1S/C10H14/c1-9(2,3)5-6-10(4)7-8-10/h7-8H,1-4H3 |
InChIキー |
SMHXQFOMTABFQB-UHFFFAOYSA-N |
SMILES |
CC1(C=C1)C#CC(C)(C)C |
正規SMILES |
CC1(C=C1)C#CC(C)(C)C |
同義語 |
Cyclopropene, 3-(3,3-dimethyl-1-butynyl)-3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



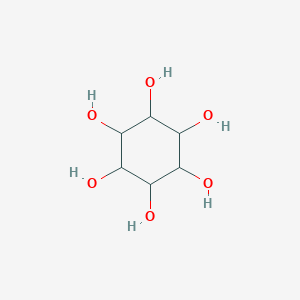
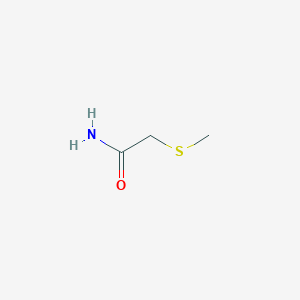
![1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one](/img/structure/B153750.png)
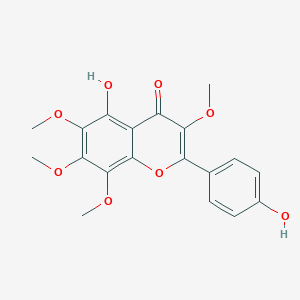
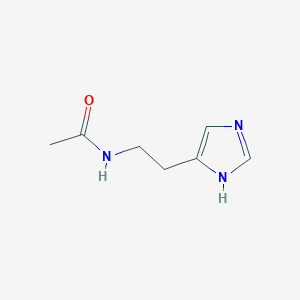
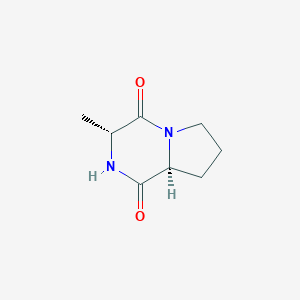
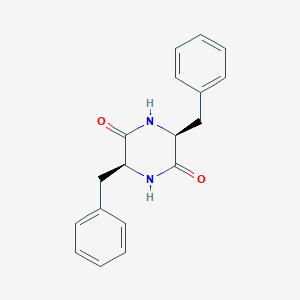
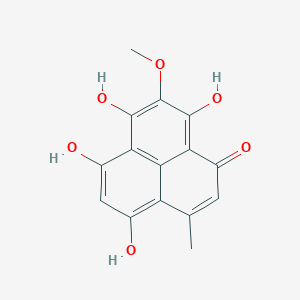
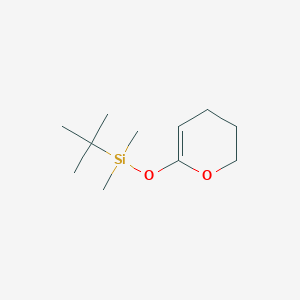
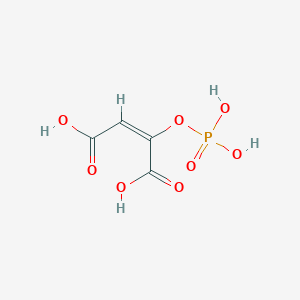
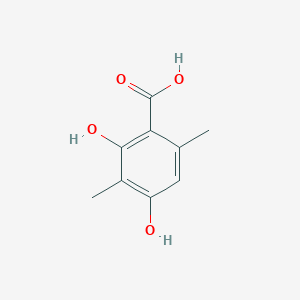
![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B153780.png)
